Methyl 2-methyl-3-oxohexanoate
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Overview
Description
“Methyl 2-methyl-3-oxohexanoate” is an organic compound commonly used in the manufacture of fragrances, drugs, and other chemicals . It is also known as "Methyl Butyrylacetate" .
Synthesis Analysis
“Methyl 2-methyl-3-oxohexanoate” can be used as a condensation reagent, a diazotization reagent, and an addition reagent. It plays a catalytic role in some organic synthesis reactions and can also play a role in some drug synthesis . The synthesis of similar compounds has been accomplished by the conversion of 2-methylhexanoyl chloride with Meldrum’s acid .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-3-oxohexanoate” is C7H12O3 . Its average mass is 144.168 Da and its monoisotopic mass is 144.078644 Da .Chemical Reactions Analysis
“Methyl 2-methyl-3-oxohexanoate” can participate in various chemical reactions due to its structure. For instance, it can be used as a condensation reagent, a diazotization reagent, and an addition reagent .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-oxohexanoate” has a molecular weight of 144.17 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis Applications
Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 2-methyl-3-oxohexanoate, is used in the synthesis of fluorescent molecules for studying lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).
Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized from Methyl 2-methyl-3-oxohexanoate, is used as a tobacco additive (Zhao Yu, 2010).
Organometallics : The lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, a related compound, is used in the synthesis of zirconocene enolate complexes (Stuhldreier, Keul, Höcker, & Englert, 2000).
Catalysis Optimization : In the optimization of chemical processes such as the hydrogenation of o-cresol to 2-methyl-cyclohexanol, genetic algorithms are used for maximizing productivity (Rezende, Costa, Costa, Maciel, & Filho, 2008).
Aviation Fuels : A new process for synthesizing high-density jet fuel using methyl benzaldehydes and cyclohexanone, derived from Methyl 2-methyl-3-oxohexanoate, was developed (Xu, Li, Li, Han, Wang, Cong, Wang, & Tao, 2018).
Biological Applications
- GABA Metabolism and Insulin Secretion : Studies show that the transamination of branched-chain 2-oxoacids, like Methyl 2-methyl-3-oxohexanoate, influences GABA metabolism and insulin secretion in isolated islets (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Synthetic Chemistry
Palladium Complex Synthesis : Methylation of derivatives of Methyl 2-methyl-3-oxohexanoate is used in the synthesis of palladium complexes with functionalized heterocyclic carbenes (Glas, 2001).
Synthesis of Banana Volatile : An enzymatic method to synthesize the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate from methyl 3-oxohexanoate demonstrates the versatility of Methyl 2-methyl-3-oxohexanoate in flavor synthesis (Kallergi, Kalaitzakis, & Smonou, 2011).
Safety and Hazards
“Methyl 2-methyl-3-oxohexanoate” is classified under GHS07 for safety and hazards. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
methyl 2-methyl-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHRAFOJRISDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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